molecular formula C9H14O B1581691 1-(1-Propynyl)cyclohexanol CAS No. 697-37-0

1-(1-Propynyl)cyclohexanol

Cat. No. B1581691
CAS RN: 697-37-0
M. Wt: 138.21 g/mol
InChI Key: UTISCLIDFORRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propynyl)cyclohexanol is a chemical compound with the molecular formula C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da . It is also known by other names such as 1-(prop-1-yn-1-yl)cyclohexanol and Cyclohexanol, 1-(1-propyn-1-yl)- .


Molecular Structure Analysis

The molecular structure of 1-(1-Propynyl)cyclohexanol consists of a cyclohexanol ring with a propynyl group attached to it .


Physical And Chemical Properties Analysis

1-(1-Propynyl)cyclohexanol has a melting point of 47°C and a boiling point of 92°C at 10mm. Its density is predicted to be 0.98±0.1 g/cm3 .

Scientific Research Applications

1. Hydrodeoxygenation of Lignin-Derived Phenols

A study on the hydrodeoxygenation of lignin-derived phenols to cyclohexanols using cobalt-based catalysts revealed significant implications for 1-(1-Propynyl)cyclohexanol. Cobalt-based catalysts, particularly Co/TiO2, showed high activity, leading to the production of cyclohexanols like propylcyclohexanol, an equivalent of 1-(1-Propynyl)cyclohexanol. This process is vital for manufacturing polymers, spices, and medicines (Liu et al., 2017).

2. Cyclohexane Oxidation in Industrial Processes

The oxidation of cyclohexane, a process related to the production of cyclohexanols like 1-(1-Propynyl)cyclohexanol, was studied to understand its role in the formation of industrial products such as adipic acid. The study highlighted the oxidation of cyclohexanol to cyclohexanone, a key step in the synthesis of nylon and plasticizers (Spinacé et al., 1995).

3. Cyclohexanone Purification in Nylon Production

Research on the production of high-purity cyclohexanone, a derivative of cyclohexanol, emphasized the role of 1-(1-Propynyl)cyclohexanol in nylon industries. The study focused on the purification of cyclohexanone from mixtures containing cyclohexanol, highlighting the significance of cyclohexanols in industrial applications (Lorenzo et al., 2016).

4. Catalytic Hydration of Cyclohexene

Investigations into the one-step hydration of cyclohexene to cyclohexanol, using catalysts like TS-1, underscore the relevance of 1-(1-Propynyl)cyclohexanol in chemical manufacturing. The study explored high-performance catalysts for producing cyclohexanol, a precursor to 1-(1-Propynyl)cyclohexanol (Yao et al., 2020).

5. Industrial Liquid-Phase Catalytic Oxidation

A review of industrial liquid-phase catalytic oxidation processes, including the transformation of cyclohexane to adipic acid via cyclohexanol and cyclohexanone, is relevant for understanding the synthesis pathways of compounds like 1-(1-Propynyl)cyclohexanol. These processes are essential in the production of materials such as nylons (Brégeault, 2003).

6. Novel Applications of Phosphorescent Supramolecules

The development of phosphorescent supramolecules using cyclohexanol, related to 1-(1-Propynyl)cyclohexanol, has been studied for molecular tagging diagnostics. This highlights the broader applications of cyclohexanol derivatives in advanced scientific research (Gendrich et al., 1997).

Safety And Hazards

When handling 1-(1-Propynyl)cyclohexanol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

1-prop-1-ynylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTISCLIDFORRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282241
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Propynyl)cyclohexanol

CAS RN

697-37-0
Record name 697-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-PROPYNYL)CYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Propynyl)cyclohexanol
Reactant of Route 2
Reactant of Route 2
1-(1-Propynyl)cyclohexanol
Reactant of Route 3
Reactant of Route 3
1-(1-Propynyl)cyclohexanol
Reactant of Route 4
Reactant of Route 4
1-(1-Propynyl)cyclohexanol
Reactant of Route 5
Reactant of Route 5
1-(1-Propynyl)cyclohexanol
Reactant of Route 6
1-(1-Propynyl)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.